Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-2-6-12-11(5-1)18-15(19-12)9-17-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,17H,9-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLODWGNONYOKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNCC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413930 | |
| Record name | Bis((1H-benzo[d]imidazol-2-yl)methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89505-04-4 | |
| Record name | Bis((1H-benzo[d]imidazol-2-yl)methyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Historical Development of Synthesis Routes for Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
The synthesis of benzimidazole-containing structures has been a subject of extensive research, leading to a variety of methods for their preparation. The development of routes to this compound is rooted in these foundational techniques, which have been progressively refined over time.
Conventional Synthetic Pathways
The classical and most fundamental approach to synthesizing the benzimidazole (B57391) core involves the condensation of an o-arylenediamine, such as o-phenylenediamine (B120857), with a carboxylic acid or its derivatives (e.g., nitriles, imidates, or orthoesters). connectjournals.com This method, known as the Phillips-Ladenburg synthesis, often necessitates harsh reaction conditions, including the use of strong acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid, and sometimes high temperatures or microwave irradiation to facilitate dehydration. connectjournals.comnih.gov
Another widely employed conventional strategy is the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. connectjournals.comnih.gov A variety of oxidizing agents have been reported in the literature for this purpose, including benzoquinone, copper(II) acetate, mercuric oxide, and lead tetra-acetate. nih.gov For the synthesis of this compound specifically, a plausible conventional route involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative that can provide the central CH-NH-CH fragment.
A common precursor for related bis-benzimidazole structures is 4-cyano-1,2-phenylenediamine, which can be reacted with appropriately substituted benzaldehydes to form the benzimidazole ring. acs.org Subsequent chemical transformations would then be required to link the two benzimidazole units.
Refinements and Optimization of Synthetic Protocols
Efforts to improve upon conventional synthetic pathways have focused on mitigating the harsh conditions, improving yields, and simplifying procedures. One significant refinement involves the use of milder and more efficient oxidizing agents for the condensation of o-phenylenediamines with aldehydes. For instance, sodium metabisulfite (Na₂S₂O₅) has been successfully used as an oxidizing agent in ethanol for the synthesis of novel bis-benzimidazoles. nih.govacs.org In this reaction, sodium metabisulfite forms sodium bisulfite (NaHSO₃) in water, which then creates an adduct with the aldehyde, facilitating the reaction with the diamine to yield the final product. nih.gov This method represents a significant improvement over the use of toxic heavy metal oxidants or harsh acidic dehydrating agents.
Further optimizations include exploring the electronic effects of substituents on the aldehyde reactants to improve reaction efficiency and yield. nih.govacs.org Studies have investigated aldehydes with both electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like dimethoxy) to understand their impact on the condensation reaction. nih.govacs.org
Emerging Synthetic Approaches to this compound and its Derivatives
Modern synthetic chemistry has driven the development of more efficient and environmentally benign methods for preparing this compound and its analogues. These approaches often leverage catalysis and adhere to the principles of green chemistry.
Catalyst-Assisted Syntheses
The use of catalysts has become a cornerstone of modern benzimidazole synthesis, offering advantages such as higher yields, shorter reaction times, and milder reaction conditions. Nanocatalysts, in particular, have shown significant promise. For example, Fe₃O₄@Silicapropyl@Vanillin/Thiamin nanoparticles have been employed as an effective and magnetically recoverable solid acid catalyst for the synthesis of bis-benzimidazoles. figshare.com This catalyst facilitates the reaction of corresponding aldehydes and 1,2-diaminobenzene, and its magnetic properties allow for easy separation from the reaction mixture and recycling for multiple consecutive runs without a significant loss in efficiency. figshare.com
Other catalyst systems reported for the synthesis of related benzimidazole derivatives include the use of a Ni-Al alloy for catalytic reduction steps in multi-step syntheses. nih.govacs.org These catalyst-assisted methods provide a more efficient and sustainable alternative to traditional stoichiometric reagents.
| Catalyst System | Reactants | Solvent | Key Advantages |
| Fe₃O₄@Silicapropyl@Vanillin/Thiamin nanoparticles | Aldehydes, 1,2-diaminobenzene | Water | Magnetically recoverable, reusable, green solvent figshare.com |
| Ni-Al alloy | Cyano-benzimidazole intermediate | Formic acid/Water | High yield for reduction of nitrile groups nih.govacs.org |
| Sodium metabisulfite (as oxidant) | Aldehydes, Diamine derivatives | Ethanol/Water | Milder conditions, avoids toxic heavy metals nih.govacs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this has translated into the development of methods that use non-toxic, renewable materials and environmentally friendly solvents.
A prime example is the use of water as a green solvent in catalyst-assisted syntheses, which avoids the use of volatile and often toxic organic solvents. figshare.com The development of heterogeneous, recyclable catalysts, such as the aforementioned magnetic nanoparticles, is another key aspect of green chemistry. figshare.com These catalysts minimize waste by allowing for simple recovery and reuse, which is both economically and environmentally advantageous. figshare.com Microwave-assisted synthesis using catalysts like alumina in a polar aprotic solvent like acetonitrile has also been explored as a green approach, significantly reducing reaction times. rjptonline.org These methods represent a significant step towards more sustainable chemical manufacturing. figshare.com
Derivatization Strategies of the this compound Core Structure
The this compound core structure serves as a versatile scaffold for the development of new derivatives with tailored properties. Derivatization can occur at several positions, including the nitrogen atoms of the imidazole (B134444) rings and the central amine.
One common strategy is N-alkylation. For instance, the synthesis of Bis((1-methylbenzimidazol-2-yl)methyl)amine has been reported, demonstrating that the imidazole nitrogens can be readily functionalized. researchgate.net Another approach involves introducing various substituents onto the phenyl rings of the benzimidazole units. This can be achieved by starting with substituted o-phenylenediamines.
Coordination Chemistry of Bis 1h Benzo D Imidazol 2 Yl Methyl Amine Ligands
Fundamental Principles of Metal-Ligand Interactions with Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
This compound, often abbreviated as bbma, is a flexible tripodal ligand. Its coordination behavior is governed by the interplay of its structural features and the nature of the metal ion. The presence of two benzimidazole (B57391) moieties and a central amine group provides multiple donor sites for metal coordination.
Ligand Denticity and Coordination Modes
This compound typically acts as a tridentate ligand, coordinating to a metal center through the nitrogen atoms of the two benzimidazole rings and the central amine nitrogen. nih.govnih.gov This N,N',N''-tridentate coordination mode is the most commonly observed.
However, the flexibility of the ligand allows for other coordination modes. For instance, it can act as a bidentate ligand, utilizing only two of its three nitrogen donor atoms. This can occur when steric hindrance or the presence of other competing ligands influences the coordination sphere of the metal ion. Additionally, in some cases, the ligand has been observed to act as a bridging ligand, connecting two metal centers.
Electronic and Steric Influences on Coordination
The coordination of this compound to metal ions is significantly influenced by both electronic and steric factors. The benzimidazole groups are effective π-acceptors, which can influence the electronic properties of the metal center upon coordination. The N-H protons on the benzimidazole rings can participate in hydrogen bonding, which can further stabilize the complex structure and influence its reactivity. nih.govnih.gov
Steric hindrance between the bulky benzimidazole groups can affect the coordination geometry around the metal ion. This can lead to distorted geometries and may favor the coordination of smaller metal ions. The flexibility of the methylene (B1212753) bridges connecting the benzimidazole units to the central amine allows the ligand to adopt various conformations to accommodate the steric requirements of different metal ions.
Complexation with Transition Metal Ions
The versatile nature of this compound allows it to form stable complexes with a wide range of transition metal ions.
First-Row Transition Metal Complexes (e.g., Zn(II), Ni(II), Cu(II), Co(II))
Complexes of this compound with first-row transition metals have been extensively studied.
Zn(II) Complexes : Zinc(II) complexes with this ligand often exhibit a distorted octahedral geometry. researchgate.netresearchgate.net For example, in the complex [Zn(bbma)(dipic)], the Zn(II) ion is six-coordinate, with the bbma ligand providing three nitrogen donor atoms and the dipicolinate (dipic) ligand providing two oxygen atoms and one nitrogen atom. researchgate.net The Zn-N(benzimidazole) bond lengths are typically shorter than the Zn-N(amine) bond length. researchgate.net
Ni(II) Complexes : Nickel(II) can form complexes with this compound, often resulting in octahedral or distorted octahedral geometries. researchgate.net For instance, a supramolecular complex formulated as {[Ni(HL)2]2.[Ni(H2L)2]2.(Cl)4.(H2O)5} has been reported where the nickel(II) ion is hexacoordinated. researchgate.net
Cu(II) Complexes : Copper(II) readily forms complexes with this ligand. In the compound [Cu(C16H14N5)2]Cl2·2CH4O·2H2O, the Cu(II) ion is in a distorted octahedral environment, coordinated to two tridentate bbma ligands. nih.govnih.gov One amine nitrogen and one benzimidazolyl nitrogen from each ligand form the equatorial plane, while the other benzimidazolyl nitrogen from each ligand occupies the axial positions. nih.govnih.gov
Co(II) Complexes : Cobalt(II) complexes with derivatives of benzimidazole have been synthesized and characterized. For example, cobalt(II) complexes with (1-methyl-1H-benzo[d]imidazol-2-yl)methanol have been shown to have distorted octahedral or tetrahedral geometries depending on the co-ligands present. tandfonline.comresearchgate.net While specific studies on Co(II) with this compound are less common in the provided results, the general behavior of cobalt with similar benzimidazole-containing ligands suggests the formation of stable complexes. unex.esnih.gov
Table 1: Selected First-Row Transition Metal Complexes with this compound and its Derivatives
| Metal Ion | Complex Formula | Coordination Geometry | Key Findings |
|---|---|---|---|
| Zn(II) | [Zn(bbma)(dipic)]·2CH3OH·H2O researchgate.net | Distorted Octahedral | Six-coordinate Zn(II) with N4O2 ligand set. researchgate.net |
| Ni(II) | {[Ni(HL)2]2.[Ni(H2L)2]2.(Cl)4.(H2O)5} researchgate.net | Distorted Octahedral | Hexacoordinated Ni(II) in a supramolecular structure. researchgate.net |
| Cu(II) | [Cu(bbma)2]Cl2·2CH4O·2H2O nih.govnih.gov | Distorted Octahedral | Cu(II) bonded to two tridentate bbma ligands. nih.govnih.gov |
| Co(II) | [CoCl2(BzTn)2] unex.es | Distorted Tetrahedral | BzTn acts as a monodentate ligand through the benzimidazole nitrogen. unex.es |
Second and Third-Row Transition Metal Complexes (e.g., Ru(II), Pd(II), Hg(II), Au(III))
The coordination chemistry of this compound extends to heavier transition metals.
Ru(II) Complexes : Ruthenium(II) complexes with benzimidazole-based ligands are of interest for their potential catalytic and photochemical properties. nih.gov For instance, Ru(II) complexes with 2-aminomethyl benzimidazole have been synthesized and shown to have an octahedral geometry with a 1:1 metal-to-ligand ratio. biointerfaceresearch.com The reaction of [Ru(CO)2Cl2]n with a similar ligand, bis(2-pyridylmethyl)amine (bpma), yields octahedral complexes. researchgate.net
Pd(II) Complexes : Palladium(II) forms square-planar complexes with this compound. In the complex [Pd(L4)Cl]Cl, where L4 is bis[(1H-benzimidazol-2-yl)methyl]amine, the ligand acts as a tridentate donor. researchgate.net The reactivity of such Pd(II) complexes has been found to be influenced by electronic effects of the ligand. researchgate.net
Hg(II) Complexes : While specific information on Hg(II) complexes with this compound is not prevalent in the provided search results, the general affinity of mercury for nitrogen donor ligands suggests that complex formation is likely.
Au(III) Complexes : Gold(III) complexes with chelating ligands have been investigated to enhance their stability. researchgate.net The use of benzimidazole-containing ligands can lead to the formation of stable Au(III) complexes, although specific examples with this compound were not detailed in the search results.
Table 2: Selected Second and Third-Row Transition Metal Complexes with this compound and Related Ligands
| Metal Ion | Complex Formula/Ligand | Coordination Geometry | Key Findings |
|---|---|---|---|
| Ru(II) | Ru(bipy)2(AMBI)2 biointerfaceresearch.com | Octahedral | 1:1 metal-to-ligand ratio with 2-aminomethyl benzimidazole (AMBI). biointerfaceresearch.com |
| Pd(II) | [Pd(L4)Cl]Cl researchgate.net | Square-planar | L4 (bis[(1H-benzimidazol-2-yl)methyl]amine) acts as a tridentate ligand. researchgate.net |
Coordination with Lanthanide and Other Metal Ions
The coordination chemistry of this compound is not limited to transition metals. There is growing interest in its complexes with lanthanide ions due to their potential luminescent properties. documentsdelivered.comresearchgate.net The larger ionic radii of lanthanide ions can accommodate higher coordination numbers, and ligands like this compound and its derivatives can encapsulate these metal ions, leading to interesting structural and photophysical characteristics. documentsdelivered.comresearchgate.net For example, complexes of trivalent lanthanide ions with the related ligand tris((1H-benzoimidazol-2-yl)methyl)amine have been reported, highlighting the versatility of benzimidazole-based ligands in coordinating with a wide array of metal ions. documentsdelivered.comresearchgate.net
Structural Elucidation of Coordination Compounds
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of crystalline coordination compounds. Studies on complexes formed with this compound (often abbreviated as bbma or IDB) reveal its common role as a tridentate ligand, coordinating through the two benzimidazole nitrogen atoms and the central amine nitrogen.
A notable example is the complex [Cu(C₁₆H₁₄N₅)₂]Cl₂·2CH₄O·2H₂O. nih.gov In this compound, the copper(II) ion is coordinated by two tridentate this compound ligands, resulting in a distorted octahedral geometry with an N₆ ligand set. nih.gov The cationic complex resides on a crystallographic center of inversion. The structure is further stabilized by a network of hydrogen bonds and π–π stacking interactions between the imidazole (B134444) and phenyl rings, which creates a three-dimensional framework. nih.gov
In another documented structure, (this compound-κ³N,N′,N′′)-(pyridine-2,6-dicarboxylato-κ³N,O,O′)zinc(II), the ligand also acts as a tridentate donor to the Zn(II) center. researchgate.net The central zinc ion is six-coordinate, displaying a distorted octahedral geometry. The coordination sphere is composed of the three nitrogen atoms from the bbma ligand and one nitrogen and two carboxylate oxygen atoms from the pyridine-2,6-dicarboxylate (B1240393) co-ligand. researchgate.net Analysis of the bond lengths in the zinc complex shows that the Zn-N(alkylamine) distance is longer than the Zn-N(benzimidazole) distances. researchgate.net
These studies underscore the ligand's capacity to form stable, chelated structures with transition metals, typically resulting in octahedral or distorted octahedral coordination geometries.
Interactive Table: Crystallographic Data for this compound Complexes
| Compound | Metal Ion | Formula | Crystal System | Space Group | Key Geometric Features | Ref. |
| [Cu(bbma)₂]Cl₂·2CH₄O·2H₂O | Cu(II) | [Cu(C₁₆H₁₄N₅)₂]Cl₂·2CH₄O·2H₂O | Triclinic | P-1 | Distorted octahedral Cu²⁺ center with an N₆ ligand set from two tridentate bbma ligands. 3D framework formed by hydrogen bonds and π–π interactions. | nih.gov |
| [Zn(bbma)(dipic)]·2CH₃OH·H₂O | Zn(II) | C₂₅H₂₈N₆O₇Zn | Triclinic | P-1 | Distorted octahedral Zn²⁺ center with an N₄O₂ ligand set. The bbma ligand is tridentate (κ³N,N′,N′′), and the pyridine-2,6-dicarboxylate (dipic) co-ligand is also tridentate (κ³N,O,O′). | researchgate.net |
Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR)
Spectroscopic methods are crucial for characterizing metal complexes, especially in solution or when single crystals are unobtainable. These techniques provide valuable insights into the ligand's coordination mode and the electronic environment of the metal center.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. In the IR spectra of complexes with benzimidazole-containing ligands, shifts in the stretching frequencies of key functional groups are indicative of complexation. For instance, the C=N stretching vibration of the imidazole ring and the N-H stretching vibration are expected to shift upon coordination to a metal center. niscpr.res.innih.gov In studies of related bis-azomethine ligands, the formation of M-N and M-O bonds is confirmed by the appearance of new absorption bands at lower frequencies. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligand in solution and how it changes upon complexation. While specific NMR data for this compound complexes are not extensively detailed in the surveyed literature, general principles can be applied. The ¹H and ¹³C NMR spectra of the free ligand would show characteristic signals for the benzimidazole and methylene bridge protons and carbons. rsc.orgmdpi.com Upon complexation, one would expect to see shifts in these signals due to the change in the electronic environment and potential conformational locking of the ligand. For example, studies on other benzimidazole derivatives show significant shifts in the aromatic and methyl group protons upon complexation. researchgate.netniscpr.res.in
UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the complex. The absorption spectra of the free ligand typically show bands corresponding to π → π* transitions within the aromatic benzimidazole rings. researchgate.netmdpi.com Upon coordination to a metal ion, new absorption bands may appear, often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons). nih.gov The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand bond. For instance, the absorption spectrum of a related bis-azomethine ligand shows a high-energy band attributed to n → π* transitions of the azomethine chromophore, which shifts upon complexation. nih.gov
Factors Influencing Coordination Geometry and Stability Constants
The geometry of a coordination compound and its stability are not random but are governed by a delicate interplay of several factors, including the inherent properties of the ligand, the nature of the metal ion, and experimental conditions.
Factors Influencing Coordination Geometry: The primary factor dictating the coordination geometry of complexes with this compound is its nature as a flexible, tripodal, tridentate N-donor ligand. nih.govresearchgate.net This structure predisposes it to form chelate rings with a metal ion, typically resulting in stable octahedral or distorted octahedral geometries when two ligands coordinate to one metal or when one ligand coordinates with co-ligands. nih.govresearchgate.net
Other significant factors include:
Metal Ion Properties: The preferred coordination number and geometry of the metal ion (e.g., Cu(II) often favors distorted octahedral, while Zn(II) is flexible) play a crucial role. nih.govresearchgate.net
Co-ligands: The size, shape, and charge of any co-ligands present in the coordination sphere can significantly impact the final geometry. researchgate.net
Steric Hindrance: Steric bulk on the ligand or other coordinated molecules can force a deviation from idealized geometries. researchgate.net
Intermolecular Interactions: In the solid state, non-covalent interactions such as hydrogen bonding and π-π stacking can influence crystal packing and stabilize a particular coordination geometry over others. nih.gov Theoretical studies on related histidine complexes, which also feature an imidazole ring, show that the coordination mode (bidentate vs. tridentate) can be influenced by the metal's spin state and solvation effects. nih.gov
Stability Constants: The stability constant (log K) of a complex is a quantitative measure of its thermodynamic stability in solution. mdpi.com The determination of stability constants for metal complexes often involves techniques like spectrophotometric or potentiometric titrations. researchgate.netmdpi.com In these methods, changes in properties like absorbance or pH are monitored as the metal and ligand are mixed in varying ratios. mdpi.commdpi.com
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Efficacy and Mechanisms of Action
The core structure of bis(benzimidazole) is a key pharmacophore that has been exploited for the development of various antimicrobial agents. Research into substituted benzimidazoles demonstrates a broad range of activities against bacterial and fungal pathogens. ijpsr.comnih.gov
Derivatives based on the benzimidazole (B57391) framework have demonstrated notable antibacterial efficacy. Studies on various substituted benzimidazoles show activity against both Gram-positive and Gram-negative bacteria. ijpsr.com For instance, a series of methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives were synthesized and screened for their in-vitro growth-inhibiting activity. ijpsr.com These compounds showed moderate to high antibacterial action, with particularly good activity observed against the Gram-positive bacterium Bacillus subtilis. ijpsr.com Similarly, other research on aminobenzimidazole-coumaranone conjugates confirmed activity against bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Staphylococcus proteolyticus. nih.gov The mechanism of action is often related to the inhibition of essential cellular processes within the bacteria.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table presents data for structurally related benzimidazole compounds to illustrate the antibacterial potential of the scaffold.
| Compound Type | Bacterial Strain | Activity Noted | Source |
|---|---|---|---|
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Bacillus subtilis (Gram-positive) | Good | ijpsr.com |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Staphylococcus aureus (Gram-positive) | Moderate | ijpsr.com |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Escherichia coli (Gram-negative) | Moderate | ijpsr.com |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Pseudomonas aureginosa (Gram-negative) | Moderate | ijpsr.com |
| Aminobenzimidazole-coumaranone conjugates | Bacillus subtilis | Superior Activity | nih.gov |
| Aminobenzimidazole-coumaranone conjugates | Staphylococcus aureus | Superior Activity | nih.gov |
The benzimidazole core is also responsible for significant antifungal activity in many of its derivatives. nih.govresearchgate.net Research has shown that compounds containing this structure can be effective against various fungal strains, including human and plant pathogens. mdpi.com For example, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have been tested against fungi such as Candida albicans and Rhodotorula sp., showing activity at low concentrations with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL. mdpi.com Other studies on different benzimidazole derivatives confirm their efficacy against Candida albicans and Aspergillus niger. ijpsr.comnih.gov
Table 2: Antifungal Activity (MIC) of Selected Bis-(benzimidazole)-Pyridine Hybrids This table presents Minimum Inhibitory Concentration (MIC) data for structurally related bis-benzimidazole compounds to illustrate the antifungal potential of the scaffold.
| Compound | C. albicans (wild type) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | Rhodotorula sp. MIC (µg/mL) | Source |
|---|---|---|---|---|
| Hybrid 6a (Y = -Ph) | 7.8 | 15.6 | 3.9 | mdpi.com |
| Hybrid 6c (Y = -Br) | 62.5 | >125 | >125 | mdpi.com |
The diverse biological profile of the benzimidazole scaffold extends to antiviral activity. nih.govresearchgate.net The structural features of these compounds allow for interactions with viral components and host-cell factors that are necessary for viral replication. While the broad antiviral potential of the benzimidazole class is recognized, specific research focusing solely on the antiviral applications of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine is an area for further investigation.
Anticancer and Cytotoxic Potentials
Bisbenzimidazole derivatives are a significant class of compounds investigated for their anticancer properties. nih.gov Their primary mechanism often involves non-covalent binding to the minor groove of DNA, which interferes with DNA replication and transcription, ultimately leading to the inhibition of cancer cell growth. nih.gov
A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and evaluated for their anticancer potential against a panel of 60 human cancer cell lines. nih.govacs.org Several of these derivatives demonstrated potent activity, inhibiting 50% of cell growth (GI₅₀) at sub-micromolar concentrations. nih.govacs.org For example, compounds designated 11a, 12a, and 12b showed GI₅₀ values ranging from 0.16 to 3.6 μM. nih.gov The cytotoxic effects of related benzimidazole-hydrazone hybrids have also been documented against various cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from 7.82 to 21.48 μM. nih.gov Mechanistic studies suggest that these compounds can act as inhibitors of human topoisomerase I, an enzyme critical for DNA replication. nih.govacs.org Furthermore, flow cytometry analysis has shown that some bis-benzimidazole derivatives cause cell cycle arrest, specifically in the G2/M phase, thereby preventing cellular proliferation. nih.govacs.org
Table 3: Cytotoxic Activity of Selected Benzimidazole Derivatives Against Human Cancer Cell Lines
| Compound Series | Metric | Concentration Range | Cell Lines | Source |
|---|---|---|---|---|
| Bis-benzimidazoles (BBZs) 11a, 12a, 12b | GI₅₀ | 0.16 - 3.6 µM | NCI 60-cell line panel | nih.govacs.org |
| Benzimidazole-hydrazone hybrid 6c | IC₅₀ | 7.82 - 10.21 µM | HCT-116, HepG2, MCF-7 | nih.gov |
| Benzimidazole-hydrazone hybrid 6i | IC₅₀ | 7.82 - 10.21 µM | HCT-116, HepG2, MCF-7 | nih.gov |
| Benzimidazole carbamate (B1207046) 1 | GI₅₀ | Nanomolar range | NCI 60-cell line panel | nih.gov |
Beyond inhibiting proliferation, benzimidazole derivatives are known to induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways. nih.gov One key mechanism involves the modulation of the Bcl-2 family of proteins. nih.gov For example, studies on a benzimidazole-hydrazone hybrid showed that it induces apoptosis in HepG2 liver cancer cells by upregulating the pro-apoptotic proteins Bax and caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov Another identified pathway involves the mitochondria. nih.gov The apoptosis elicited by some ligands can be associated with the translocation of Bax to the mitochondria and the subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov Furthermore, some agents can induce apoptosis through the generation of reactive oxygen species (ROS) or by stimulating the endoplasmic reticulum (ER) stress pathway. nih.govnih.gov This latter mechanism can involve the transcription factor CHOP10 and its downstream target TRB3, which in turn inhibits the pro-survival Akt signaling pathway, thereby promoting cell death. nih.gov
DNA Binding and Topoisomerase Inhibition
Derivatives of this compound are recognized as DNA minor groove binding ligands (MGBLs). researchgate.net These molecules interact non-covalently with the minor groove of DNA, often showing a preference for AT-rich sequences. researchgate.netnih.gov This interaction is facilitated by hydrogen bonding, electrostatic forces, and van der Waals interactions. researchgate.net
The binding of these compounds to DNA can interfere with crucial cellular processes mediated by DNA-dependent enzymes. nih.gov A key target identified for bis-benzimidazole derivatives is human topoisomerase I (Hu Topo I), an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.govnih.gov By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of the cleaved DNA strand, ultimately leading to cell death. acs.org For instance, a study on novel 1H-benzo[d]imidazole derivatives demonstrated that the most promising compounds exhibited strong binding affinity and thermal stabilization of AT sequence-specific DNA. nih.gov One specific derivative, compound 12b in the study, showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. researchgate.netnih.gov Research has also highlighted that malonic acid derivatives of bis-benzimidazoles are particularly active in interfering with DNA topoisomerase I. nih.gov
Selective Cytotoxicity Profiles
The ability of bis-benzimidazole derivatives to inhibit topoisomerase I translates into potent cytotoxic activity against various cancer cell lines. nih.gov In vitro screening has demonstrated the efficacy of these compounds across different cancer types.
For example, a derivative of bis-benzimidazole, specifically bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, was found to be cytotoxic against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cells. nih.gov In a comprehensive study, a series of novel 1H-benzo[d]imidazole (BBZ) derivatives were screened against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). researchgate.netnih.gov The most potent molecules from this series, designated as 11a, 12a, and 12b, displayed significant growth inhibition. researchgate.netnih.gov
| Compound | GI₅₀ Concentration Range (µM) | Reference |
|---|---|---|
| 11a | 0.16 - 3.6 | researchgate.netnih.gov |
| 12a | 0.16 - 3.6 | researchgate.netnih.gov |
| 12b | 0.16 - 3.6 | researchgate.netnih.gov |
Further analysis using flow cytometry revealed that these potent compounds cause cell cycle arrest, specifically in the G2/M phase, which is a common outcome of topoisomerase I inhibition. researchgate.netnih.govacs.org
Anti-inflammatory and Other Pharmacological Properties
The benzimidazole core is associated with a wide spectrum of pharmacological activities beyond its anticancer effects. Various derivatives have been reported to possess antifungal, antiviral, and anthelmintic properties. nih.govresearchgate.netresearchgate.net For example, albendazole (B1665689) and flubendazole (B1672859) are well-established anti-helminthic drugs built upon this scaffold. researchgate.net Additionally, some benzimidazole compounds have been investigated as H2 receptor blockers and proton pump inhibitors. nih.gov
While the primary focus of research on this compound and its close analogs has been on their anticancer potential, the broader family of benzimidazoles has been noted for anti-inflammatory activity. researchgate.net However, detailed studies focusing specifically on the anti-inflammatory properties of this compound itself are not extensively covered in the available literature.
Role in Drug Discovery and Development of Therapeutics
This compound and its derivatives represent a significant scaffold in modern drug discovery. nih.gov Their ability to function as DNA minor groove binders and topoisomerase I inhibitors makes them promising candidates for the development of new anticancer agents. nih.govresearchgate.net The identification of potent derivatives through large-scale screening, such as the NCI-60 panel, underscores their therapeutic potential. nih.govacs.org
These compounds serve as crucial lead structures for optimization. chemimpex.com Their synthesis allows for the introduction of various functional groups, enabling chemists to fine-tune their pharmacological profiles. nih.gov The goal of such derivatization is to enhance potency, improve solubility, and optimize pharmacokinetic properties for better drug efficacy. chemimpex.com The promising results from in vitro studies suggest that select bis-benzimidazole derivatives warrant further evaluation for their potential use as clinical anticancer therapeutics. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the bis-benzimidazole scaffold. Research has shown that modifications to the core structure significantly impact biological activity. nih.gov
One study systematically varied the number of carbon atoms in the linker between the two benzimidazole rings and introduced methyl substitutions at the 5- and/or 6-positions. nih.gov The results indicated that malonic acid derivatives, specifically bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, were highly effective at inhibiting topoisomerase I. nih.gov This suggests that both the nature of the linker and the substitution pattern on the benzimidazole rings are key determinants of activity.
| Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Methyl substitution at 5- and/or 6-positions | Increased interference with DNA topoisomerase I | nih.gov |
| Malonic acid-derived linker | Remarkably active compounds against topoisomerase I | nih.gov |
| Introduction of different functional groups on phenyl ring and varying alkyl chain length at piperazine (B1678402) end | Modulates DNA binding affinity and cytotoxicity; led to identification of potent G2/M phase arresting agents | nih.gov |
In another series of studies on related benzimidazole-thioquinoline derivatives, it was found that the position of substituents on the aromatic rings significantly influenced potency against enzymes like α-glucosidase. nih.gov For instance, moving a methyl group from the ortho to the para position empowered the inhibitory potency. nih.gov While this study was not on topoisomerase inhibitors, it highlights a general principle in benzimidazole chemistry: the spatial arrangement of substituents is critical for optimizing biological interactions. nih.gov
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Systems Involving Bis((1H-benzo[d]imidazol-2-yl)methyl)amine
The supramolecular behavior of this compound and its derivatives is largely dictated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces are fundamental to the formation of stable, extended networks in the solid state.
This compound possesses multiple hydrogen bond donor and acceptor sites, making it an excellent candidate for forming extensive hydrogen-bonding networks. The key sites for these interactions are the N-H groups of the benzimidazole (B57391) rings and the secondary amine, as well as the imine nitrogen atoms within the benzimidazole system.
A closely related compound, bis(benzothiazol-2-ylmethyl)amine, demonstrates how intermolecular N-H···N hydrogen bonds can link molecules into a chain along a crystallographic axis. nih.gov In another example involving a benzimidazole derivative, analysis of the crystal packing has revealed the presence of various types of hydrogen bonds, including strong N–H···O and O–H···N interactions, which create an infinite chain motif. mdpi.com Quantum-chemical calculations on such systems have shown that the interaction energy for an O–H···N bond can be as high as -7.82 kcal/mol. mdpi.com The formation of these robust hydrogen-bonding networks is a critical factor in the self-assembly of this compound and its analogues.
The following table summarizes the types of hydrogen bonds observed in related benzimidazole and imidazole (B134444) structures, which are indicative of the potential interactions for this compound.
| Interacting Atoms | Type of Interaction | Role in Supramolecular Assembly | Reference |
| N-H···N | Hydrogen Bond | Formation of one-dimensional chains and ladder-like structures. | nih.govnih.govnih.gov |
| N-H···O | Hydrogen Bond | Linking molecules into complex sheets and three-dimensional frameworks. | mdpi.com |
| O-H···N | Hydrogen Bond | Creation of infinite chain motifs. | mdpi.com |
| C-H···N | Hydrogen Bond | Stabilization of crystal packing and formation of tetramolecular strands. | nih.gov |
| C-H···π | Hydrogen Bond | Further stabilization of packing and linking of molecular strands. | nih.gov |
The planar benzimidazole rings of this compound are prone to π-π stacking interactions, which are another significant driving force for self-assembly. These interactions occur between the electron-rich aromatic systems of adjacent molecules.
In the crystal structure of a copper(II) complex containing the ligand, π-π interactions are observed between the imidazole and phenyl rings, as well as between two phenyl rings, with centroid-to-centroid distances ranging from 3.690(2) to 3.977(2) Å and interplanar spacings of 3.445(2) to 3.502(2) Å. The crystal structure of a zinc(II) complex also reveals a network formed by both hydrogen bonds and π-π interactions. researchgate.net
Studies on similar benzimidazole-containing molecules have highlighted the importance of π-π stacking in their crystal packing. For example, in the solid state of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole), π-stacking interactions link tetramolecular strands that are initially formed by hydrogen bonds. nih.gov The interplay between hydrogen bonding and π-π stacking is crucial for the formation of stable, higher-order structures. The orientation and strength of these interactions can be influenced by the presence of substituents on the benzimidazole rings.
Design and Construction of Supramolecular Architectures
The ability of this compound to engage in specific and directional non-covalent interactions makes it a valuable building block for the rational design and construction of diverse supramolecular architectures.
While the self-assembly of the free ligand is of interest, this compound is frequently employed in the synthesis of coordination polymers. In these structures, the ligand acts as a bridge between metal centers, leading to the formation of extended one-dimensional chains.
The flexibility of the ligand, particularly the rotational freedom around the methylene (B1212753) bridges, allows for the formation of different conformations, such as the interesting twist observed in a mercury(II) coordination polymer. This conformational adaptability is a key feature in the construction of diverse one-dimensional architectures.
The one-dimensional chains formed through coordination or self-assembly can further organize into higher-dimensional structures via weaker non-covalent interactions. Hydrogen bonds and π-π stacking interactions between the chains can lead to the formation of two-dimensional sheets or three-dimensional frameworks.
In several reported crystal structures of metal complexes with ligands similar to this compound, one-dimensional chains are linked into 3D structures through hydrogen bonding and π···π interactions. nih.gov The final supramolecular architecture is a result of the complex interplay between the stronger coordination bonds and the weaker, yet numerous, non-covalent interactions.
Molecular Recognition and Host-Guest Chemistry
The structural features of this compound, including its pre-organized V-shape and the presence of hydrogen bonding sites, suggest its potential for use in molecular recognition and host-guest chemistry. The cavity-like structure formed by the two benzimidazole arms can potentially bind to complementary guest molecules.
While specific studies on the host-guest chemistry of the free this compound are limited, research on related systems provides valuable insights. For instance, C-ethyl-2-methylresorcinarene, a larger macrocyclic host, has been shown to form 1:1 in-cavity complexes with various aromatic N,N'-dioxide guests, driven by strong hydrogen bonds between the host and the guest. nih.gov This demonstrates the principle of using hydrogen bonding within a pre-organized cavity for molecular recognition.
The benzimidazole moiety itself is recognized as a key structural motif in various biological systems and has been explored for its ability to interact with biomolecules. This intrinsic recognition capability, coupled with the defined structure of this compound, makes it a promising candidate for the development of synthetic receptors for specific substrates.
Recognition of Anions and Cations
The versatile coordination behavior of this compound allows it to interact with both positively charged cations and negatively charged anions. The nitrogen atoms within the imidazole rings and the central amine group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions.
Research has demonstrated the capability of this compound to form stable complexes with various transition metal cations. A key example is the synthesis and characterization of a copper(II) complex, specifically Bis[bis(1H-benzimidazol-2-ylmethyl)amine]copper(II) dichloride methanol (B129727) disolvate dihydrate. nih.gov In this complex, the copper ion exhibits a distorted octahedral coordination geometry. It is bonded to two tridentate this compound ligands. Each ligand coordinates to the copper atom through one of its amine nitrogen atoms and one of its benzimidazolyl nitrogen atoms in the equatorial plane, with the second benzimidazolyl nitrogen atom of each ligand occupying an axial position. nih.gov The formation of this complex is a clear indication of the compound's ability to recognize and bind metal cations. The stability of such complexes is further enhanced by intermolecular hydrogen bonds and π–π stacking interactions, leading to the formation of a three-dimensional network. nih.gov
The general principle of using benzimidazole derivatives for creating coordination polymers and other supramolecular structures is well-established. researchgate.net These assemblies are primarily driven by metal coordination chemistry and π-π stacking interactions. researchgate.net The specific conditions under which the assembly takes place can influence the final structure and morphology of the resulting material. researchgate.net While detailed studies on a wide range of cations with this compound are not extensively documented in the provided search results, the established coordination with copper(II) serves as a strong indicator of its potential to recognize other cations.
In the realm of anion recognition, benzimidazole derivatives have been explored as effective receptors. This is often achieved through a combination of hydrogen bonding and electrostatic interactions. researchgate.net Although specific studies detailing the interaction of this compound with various anions were not found in the provided search results, the presence of N-H protons on the imidazole rings and the secondary amine suggests its potential for anion binding through hydrogen bond formation.
Applications in Sensor Development
The ability of this compound and related compounds to selectively bind with specific ions forms the basis for their application in chemical sensor development. The interaction between the host molecule (the sensor) and the guest ion can lead to a measurable change in the physical or chemical properties of the system, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
Benzimidazole derivatives are recognized for their utility as optical sensors for bioimaging and in photovoltaics. nih.gov Specifically, receptors containing benzimidazole moieties have been reported as colorimetric, fluorescent, and electrochemically active sensors. researchgate.net
While the direct application of this compound as a sensor is not explicitly detailed in the provided search results, the development of fluorescent chemosensors based on the broader benzimidazole scaffold for the detection of metal ions like Zn2+ has been reported. researchgate.netresearchgate.net For instance, a sensor based on benzothiazole-linked imidazole was developed as a "turn-on" fluorescent probe for Zn2+ ions. nih.gov Another study reported a benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ detection, where the fluorescence enhancement was attributed to the formation of a 1:1 complex between the sensor and the ion. researchgate.net These examples highlight the potential of incorporating the benzimidazole unit into sensor design.
The development of colorimetric sensors for anions using bis-benzimidazolyl structures has also been explored. For example, a novel podand-based anion receptor with benzimidazole motifs demonstrated selective recognition of the fluoride (B91410) ion over other anions through changes in its UV-Vis and fluorescence spectra. The interaction was primarily through intermolecular hydrogen bonding.
Although specific data tables for the sensing performance of this compound are not available in the provided search results, the table below illustrates the typical parameters evaluated for such chemosensors, based on findings for related benzimidazole compounds.
| Sensor Based On | Target Ion | Sensing Mechanism | Detection Limit | Observed Change |
| Benzothiazole-linked Imidazole | Zn2+ | "Turn-on" Fluorescence | 2.36 x 10-8 M nih.gov | Strong fluorescence emission peak at 542 nm nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | Not Specified researchgate.net | Fluorescence enhancement at 404 nm researchgate.net |
| Bis-Benzimidazolyl Podand | F- | Colorimetric & Fluorescent | Not Specified | Spectral changes in UV-Vis and fluorescence |
These examples of related compounds strongly suggest that this compound holds significant promise for the development of selective and sensitive chemical sensors for both cations and anions. Further research is needed to fully explore and quantify its capabilities in this area.
Catalytic Applications of Bis 1h Benzo D Imidazol 2 Yl Methyl Amine Complexes
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While complexes of bis((1H-benzo[d]imidazol-2-yl)methyl)amine with various transition metals have been synthesized, their application as homogeneous catalysts is not well-documented in peer-reviewed literature.
Transition Metal-Catalyzed Organic Reactions (e.g., Heck, Suzuki, Reduction, Cross-coupling)
There is a significant lack of specific data on the use of this compound complexes in promoting key transition metal-catalyzed organic reactions. Searches for the application of its complexes with catalytically active metals such as palladium, ruthenium, or rhodium in Heck, Suzuki, reduction, or other cross-coupling reactions did not yield specific research findings. While the general mechanisms of these reactions are well-established, involving steps like oxidative addition, transmetalation, and reductive elimination, the role of this compound as a supporting ligand in these catalytic cycles has not been detailed.
Asymmetric Catalysis
The structure of this compound is achiral. To be employed in asymmetric catalysis, it would typically need to be modified to create a chiral environment around the metal center. The scientific literature does not provide significant examples of chiral derivatives of this specific ligand being used for enantioselective transformations. While the development of chiral ligands for asymmetric catalysis is a broad field of research, specific applications involving derivatives of this compound are not prominently reported.
Heterogeneous Catalysis and Supported Systems
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often solid catalysts with gaseous or liquid reactants. This typically involves immobilizing a homogeneous catalyst onto a solid support. A review of the available literature does not provide specific examples or studies where this compound complexes have been anchored to solid supports (like silica, alumina, or polymers) to be used as heterogeneous catalysts. Consequently, there is no specific research data to present on their performance, stability, and reusability in such systems.
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic investigations of catalytic cycles are crucial for understanding catalyst behavior and improving performance. Such studies often involve spectroscopic methods, kinetic analysis, and computational modeling to identify reaction intermediates and transition states. Given the absence of established catalytic applications for this compound complexes in the literature, there are no corresponding mechanistic studies of their catalytic cycles to report.
Catalyst Design and Performance Optimization
Catalyst design and performance optimization involve systematically modifying the ligand and metal center to enhance catalytic activity, selectivity, and stability. This can include altering the electronic and steric properties of the ligand. While the synthesis of derivatives of this compound has been reported, this work has not been explicitly extended into the realm of catalyst design for specific reactions. Without established catalytic activity, there is no basis in the current literature for discussing the optimization of catalysts based on this ligand.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, GIAO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods are used to investigate the electronic structure, predict spectroscopic parameters, and determine the most stable geometries of molecules.
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
DFT calculations are frequently employed to determine these electronic properties. For instance, in a theoretical study on a related benzimidazole (B57391) derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed. researchgate.net The results of such analyses provide valuable information on the molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. ambeed.com The analysis of these orbitals can also identify the regions of a molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in a reaction.
Table 1: Representative Frontier Orbital Energies for a Benzimidazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/631-G level, and serves as an illustrative example for this class of compounds. researchgate.net
Theoretical methods are also highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.comniscpr.res.in
Studies on various benzimidazole derivatives have demonstrated a strong correlation between theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For example, computational studies on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine using the B3LYP functional and the 6-31G(d,p) basis set showed good agreement between the calculated and experimental NMR data. nih.gov This predictive power is invaluable for structural elucidation and for distinguishing between different isomers or tautomers in solution. mdpi.comniscpr.res.in
Similarly, DFT calculations can predict vibrational frequencies (IR spectra). Theoretical IR spectra, when compared with experimental data, can confirm the presence of specific functional groups and provide insights into the molecule's vibrational modes. nih.gov
Determining the three-dimensional structure of a molecule is crucial for understanding its properties. DFT calculations are widely used to perform geometry optimizations, which find the lowest energy conformation of a molecule. These optimized structures provide detailed information on bond lengths, bond angles, and dihedral angles.
Table 2: Selected Experimental Bond Lengths in a Zinc(II) Complex of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine (bbma)
| Bond | Length (Å) |
|---|---|
| Zn—N(benzimidazole) | 2.053 |
| Zn—N(benzimidazole) | 2.064 |
| Zn—N(alkylamine) | 2.314 |
Data from the crystal structure of [Zn(bbma)(dipic)]. nih.gov
These experimental values can serve as a benchmark for validating the accuracy of DFT-optimized geometries of the free ligand and its complexes.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or a DNA molecule. These methods are instrumental in drug discovery and in understanding the mechanisms of biological activity.
Molecular docking studies on various benzimidazole derivatives have revealed their potential to bind to the active sites of several important proteins. These studies calculate the binding affinity, typically expressed in kcal/mol, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, derivatives of 1H-benzo[d]imidazole have been docked into the binding site of human topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs. acs.orgnih.gov In one such study, bis-benzimidazole derivatives showed binding affinities in the range of -5.4 to -5.5 kcal/mol. nih.gov These studies often identify key amino acid residues, such as Asp533, that form hydrogen bonds with the ligand, anchoring it within the protein's active site. nih.gov Other studies have explored the interactions of benzimidazole-based compounds with targets like cyclin-dependent kinase-8 (CDK8), which is implicated in colon cancer.
Table 3: Representative Binding Affinities of Benzimidazole Derivatives with Protein Targets
| Compound Type | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Bis-benzimidazole derivative | Human Topoisomerase I | -5.512 |
| Aminobenzimidazole-coumaranone conjugate | Bacterial/Fungal Receptors | -7.5 to -10.5 |
These values are for related benzimidazole derivatives and illustrate the potential binding capabilities of this class of compounds. niscpr.res.innih.gov
The bis-benzimidazole scaffold is a well-known structural motif for molecules that bind to the minor groove of DNA. nih.gov The classic example is Hoechst 33258, a fluorescent stain that binds preferentially to A-T rich regions of the DNA minor groove. The interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.
Computational and experimental studies on analogues of Hoechst 33258, which share the bis-benzimidazole core, have provided insights into the structural requirements for effective DNA binding. These studies analyze how modifications to the ligand's structure, such as changes in steric bulk or charge, affect its binding affinity and sequence selectivity. Molecular docking and dynamics simulations can model the insertion of the ligand into the DNA minor groove, revealing the specific hydrogen bonding patterns between the benzimidazole N-H groups and the base pairs on the floor of the groove. These interactions are critical for the biological activity of many bis-benzimidazole compounds, which often function by interfering with DNA-dependent processes. acs.org
Chemoinformatics and QSAR Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in the rational design and optimization of bioactive molecules. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles are widely applied to the broader class of benzimidazole derivatives to predict their biological activities.
QSAR models are built upon the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. For benzimidazole-containing compounds, these models often correlate properties such as electronic parameters (e.g., charge distribution, HOMO-LUMO gap), steric factors (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP) with their observed biological effects, such as anticancer or antimicrobial activity.
For instance, studies on related benzothiazole (B30560) derivatives have utilized QSAR to understand the relationship between their structural features and antioxidant or enzyme inhibition properties. nih.gov In these studies, electronic and steric descriptors are calculated to determine how the structure influences the compound's activity. nih.gov This approach allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and further testing.
Table 1: Key Descriptors in QSAR Studies of Benzimidazole-like Scaffolds
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences receptor-ligand interactions, reactivity, and metabolic stability. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule into a binding site. |
| Topological | Connectivity indices, Wiener index | Describes the size, shape, and degree of branching of the molecule. |
| Hydrophobic | LogP, Polar surface area | Governs absorption, distribution, metabolism, and excretion (ADME) properties. |
The application of chemoinformatic tools allows researchers to manage and analyze large datasets of chemical information. For a compound like this compound, databases such as PubChem provide a centralized repository of its chemical and physical properties, literature citations, and biological activity data. nih.gov
Computational Contributions to Ligand Design and Rational Drug Discovery
Computational chemistry plays a crucial role in the design of ligands based on the this compound scaffold for various biological targets. Techniques like molecular docking and density functional theory (DFT) are pivotal in this process.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. For benzimidazole derivatives, docking studies have been essential in identifying potential biological targets and understanding their binding modes. For example, derivatives have been docked into the active sites of enzymes like topoisomerase I to elucidate their mechanism of action as anticancer agents. nih.gov The insights gained from such studies guide the modification of the parent structure to enhance binding affinity and selectivity.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules. For this compound and its metal complexes, DFT can be used to predict geometries, vibrational frequencies, and electronic properties. researchgate.net This information is valuable for designing ligands with specific coordination properties for metal ions, which is relevant for applications in catalysis and the development of metallodrugs. For example, DFT studies on a related bis(1H-benzo[d]imidazol-2-yl)methanone ligand and its metal chelates helped to understand their geometry and electronic properties, which were correlated with their biomedical efficiency. researchgate.net
Rational Drug Discovery: The journey from a hit compound to a drug candidate is often facilitated by computational approaches in a process known as rational drug discovery. For benzimidazole-based compounds, this process involves:
Hit Identification: Identifying initial compounds with desired biological activity.
Hit-to-Lead Optimization: Modifying the hit compound to improve potency, selectivity, and pharmacokinetic properties. This is where computational tools are heavily utilized. For instance, a hit-to-lead study on a 1H-benzo[d]imidazole series of PqsR antagonists led to the discovery of more potent inhibitors. acs.org
Preclinical Development: Further in-vitro and in-vivo testing of the optimized lead compounds.
The design of novel benzimidazole hybrids, such as those combining the benzimidazole moiety with other pharmacophores like hydrazones, has been shown to yield compounds with multi-kinase inhibitory activity. nih.gov Computational design and subsequent synthesis and testing are key steps in developing such targeted therapies. nih.gov
Table 2: Computational Techniques in Drug Discovery for Benzimidazole Scaffolds
| Technique | Application | Example from Benzimidazole Research |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Docking of benzimidazole derivatives into the active site of human topoisomerase I. nih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure, geometry, and reactivity. | Used to study the structure and properties of metal chelates of bis(1H-benzo[d]imidazol-2-yl)methanone. researchgate.net |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Development of models for multi-kinase inhibitors. nih.gov |
| Virtual Screening | Screens large compound libraries against a target in silico. | Identification of new PqsR inhibitors from a 1H-benzo[d]imidazole series. acs.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Bis((1H-benzo[d]imidazol-2-yl)methyl)amine in solution.
¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound. The spectra would verify the presence of all key structural components: the two benzimidazole (B57391) rings, the central methylene (B1212753) bridges, and the secondary amine.
Based on the compound's structure (C₁₆H₁₅N₅), the expected NMR signals can be predicted. The ¹H NMR spectrum would feature distinct regions:
Aromatic Region: Protons on the benzene (B151609) rings of the benzimidazole moieties would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The signals would likely present as complex multiplets or as two distinct sets of signals corresponding to the H4/H7 and H5/H6 protons. rsc.org
Methylene Bridge: A characteristic singlet would be expected for the four equivalent protons of the two methylene (-CH₂-) groups connecting the amine to the benzimidazole rings. This signal would likely appear in the range of δ 4.0-4.5 ppm.
Amine/Imidazole (B134444) Protons: The proton of the secondary amine (-NH-) and the two protons of the imidazole N-H groups would appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration but are typically found in the downfield region, with imidazole N-H often appearing as low as δ 12-13 ppm in DMSO-d₆. rsc.org
The ¹³C NMR spectrum would complement the ¹H data, confirming the carbon framework. Key expected signals include:
Imidazole C2: The carbon atom at the 2-position of the imidazole ring, to which the methylene group is attached, is expected to be the most downfield among the heterocyclic carbons, often appearing around δ 150-155 ppm.
Aromatic Carbons: The carbons of the benzene rings would generate a series of signals between δ 110 and 145 ppm.
Methylene Carbon: A single signal for the methylene bridge carbons would be expected in the aliphatic region, likely around δ 45-50 ppm.
| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |
| Imidazole N-H | > 12.0 (broad s) | Imidazole C=N | 150 - 155 |
| Aromatic C-H | 7.0 - 7.8 (m) | Aromatic C | 110 - 145 |
| Methylene -CH₂- | ~ 4.0 - 4.5 (s) | Methylene -CH₂- | 45 - 50 |
| Amine N-H | Variable (broad s) |
Note: Expected values are based on general chemical shift ranges and data for analogous benzimidazole compounds.
While one-dimensional NMR is used for structural confirmation, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for studying dynamic processes. For a molecule like this compound, techniques such as COSY, HSQC, and HMBC would be standard practice for full characterization. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the H5 and H6 protons within the benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the aromatic C-H pairs and link the methylene proton signal to its corresponding carbon signal.
These advanced techniques would also be invaluable for mechanistic studies, such as investigating tautomeric exchange of the imidazole proton or studying the compound's coordination behavior with metal ions in solution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the compound's molecular weight and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition, C₁₆H₁₅N₅.
The expected exact mass is 277.1382 g/mol . In a typical ESI-MS (Electrospray Ionization) experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) of 278.1460. Fragmentation analysis would likely show characteristic losses of benzimidazole units.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is expected to be dominated by intense absorptions in the ultraviolet region, arising from π → π* electronic transitions within the conjugated benzimidazole system. Studies on similar bis-benzimidazole derivatives show characteristic absorption maxima in the range of 347-355 nm. nih.gov These transitions are sensitive to the solvent environment and to electronic perturbations, such as protonation or coordination to a metal center, which can cause shifts in the absorption bands (chromism).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound would display characteristic vibrational bands that confirm its structure.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Imidazole N-H | Stretching | 3400 - 3200 (broad) |
| Secondary Amine N-H | Stretching | 3350 - 3300 (sharp/medium) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Imidazole C=N | Stretching | 1630 - 1590 |
| Benzene C=C | Stretching | 1600 - 1450 |
The presence of a broad band for the imidazole N-H stretch is indicative of hydrogen bonding in the solid state. The sharp N-H stretch for the secondary amine and the various C-H and C=N stretches together provide a unique fingerprint for the compound. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Interactions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules. This compound is itself an achiral molecule and, therefore, will not produce a CD signal on its own.
However, CD spectroscopy becomes an exceptionally useful tool for investigating the interactions of this compound with chiral environments. When an achiral molecule like this binds to a large, chiral macromolecule such as DNA or a protein, it can exhibit an induced circular dichroism (ICD) spectrum. nih.gov The appearance of an ICD signal confirms the binding event and can provide information about the binding mode and the conformation of the ligand-macromolecule complex. For example, the binding of related bis-benzimidazole compounds into the minor groove of DNA results in characteristic ICD signals, which are used to study binding affinity and specificity. nih.gov
Fluorescence Spectroscopy and Luminescent Properties
The fluorescent and luminescent characteristics of this compound and its derivatives are of significant scientific interest, largely due to the inherent photophysical properties of the benzimidazole moiety. The benzimidazole ring system provides a robust scaffold for creating ligands that can form stable complexes with a variety of metal ions, leading to materials with tunable optical properties.
The intrinsic fluorescence of ligands containing the benzimidazole unit is well-documented. For instance, a bis-benzimidazole diamide (B1670390) ligand in methanol (B129727) displays an emission band centered at 300 nm, a characteristic attributed to the benzimidazolyl group. nih.gov The interaction of such ligands with metal ions can profoundly alter their fluorescent behavior. The coordination of paramagnetic ions like copper(II) often leads to the quenching of this intrinsic fluorescence. nih.gov In contrast, complexation with other metal ions can lead to different photophysical phenomena. For example, the interaction of a bis-benzimidazole diamide ligand with iron(III) ions results in the simultaneous quenching of the 300 nm band and the appearance of a new, enhanced emission band at 375 nm. nih.gov This new band is ascribed to an intra-ligand π-π* transition within the ligand's backbone, demonstrating how metal coordination can activate different emissive pathways. nih.gov
The choice of metal ion is crucial in developing luminescent materials. While many first-row transition metal complexes are not highly luminescent, complexes with closed-shell metal ions like zinc(II) or with lanthanide ions are known for their emissive properties. worktribe.comresearchgate.net Zinc(II) complexes with benzimidazole-containing ligands often exhibit enhanced thermal stability and fluorescence compared to the free ligands. worktribe.com Investigations into such zinc complexes have shown that their emission spectra are sensitive to the solvent environment, and complexation typically induces a red-shift in the emission wavelength compared to the unbound ligand. worktribe.com
The most notable luminescent properties are often observed when benzimidazole-based ligands coordinate with trivalent lanthanide ions (Ln(III)). researchgate.net With the exception of La(III) and Lu(III), these ions possess intrinsic luminescent characteristics, featuring sharp, line-like emission bands resulting from f-f electronic transitions. researchgate.net However, since these transitions are Laporte-forbidden, direct excitation is inefficient. Highly luminescent lanthanide materials are typically achieved through the "antenna effect," where an organic ligand, such as this compound, absorbs incident light efficiently and then transfers the excitation energy to the central lanthanide ion, which subsequently emits light. researchgate.net Ligands incorporating benzimidazole derivatives are considered ideal donors for metal ions, capable of forming stable complexes and facilitating this energy transfer process. researchgate.net
Table 1: Fluorescence Properties of Benzimidazole-Based Ligands and Complexes
| Compound/Complex | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |
|---|---|---|---|---|---|
| N(2),N(2')-bis[(1-(4-methylbenzyl)-benzimidazol-2-yl)methyl]biphenyl-2,2'-dicarboxamide (L1) | Methanol | Not Specified | 300 | Intrinsic fluorescence from benzimidazolyl moiety. | nih.gov |
| L1 + Cu(II) | Methanol | Not Specified | 300 | Quenching of fluorescence. | nih.gov |
| L1 + Ag(I) | Methanol | Not Specified | 300 | Quenching of fluorescence. | nih.gov |
| L1 + Fe(III) | Methanol | Not Specified | 300 & 375 | Quenching at 300 nm, enhancement at 375 nm. | nih.gov |
| 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivatives | Various | Not Specified | Varies | Zinc complexes show red-shifted emission vs. free ligands. | worktribe.com |
Other Advanced Characterization Techniques (e.g., Raman, EPR)
Beyond fluorescence spectroscopy, other advanced analytical techniques provide deeper insights into the structural and electronic properties of this compound and its metal complexes.
Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique used to probe vibrational modes within a molecule, offering detailed information about its chemical structure, crystallinity, and molecular interactions. nih.gov For benzimidazole derivatives, Raman spectroscopy, often coupled with Density Functional Theory (DFT) calculations, has been successfully employed for structural elucidation and to confirm the formation of metal complexes. nih.gov
Studies on related benzimidazolium salts and their organo-selenium complexes have shown that the formation of new bonds upon complexation leads to identifiable changes in the Raman spectra. nih.gov For example, the appearance of new peaks and the enhanced intensity of bands associated with the benzimidazole ring can confirm coordination to a metal or metalloid. nih.gov Specifically, the C-H out-of-plane bending vibrations in the benzimidazole ring are sensitive to the chemical environment and can serve as markers for complex formation. nih.gov This technique is particularly advantageous due to its high spatial resolution and the ability to analyze samples under ordinary conditions without destructive sample preparation. nih.gov
Table 2: Characteristic Raman Bands for Benzimidazole-Related Structures
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| 779, 878 | C–H out-of-plane bending in benzimidazole | Intensity changes confirm complex formation. | nih.gov |
| 1260-1286 | C-C stretching | Key fingerprint region for benzimidazole derivatives. | researchgate.net |
| 1540-1570 | C-C stretching | Key fingerprint region for benzimidazole derivatives. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species that have unpaired electrons. It provides direct insight into the electronic and geometric structure of paramagnetic centers. mdpi.com While this compound itself is diamagnetic, its complexes with paramagnetic metal ions, such as copper(II), are readily characterized by EPR.
EPR studies of copper(II) complexes with benzimidazole and other imidazole-containing ligands are common. researchgate.netacs.org Copper(II) has a d⁹ electronic configuration, and its complexes typically exhibit axial or nearly axial EPR spectra, from which principal g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) can be determined. mdpi.comresearchgate.net These parameters are highly sensitive to the geometry of the copper center and the nature of the coordinating ligands. mdpi.com For instance, the coordination of nitrogen atoms from the benzimidazole rings of the ligand to a Cu(II) ion creates a specific ligand field environment that is reflected in the EPR spectral parameters. By analyzing these parameters, one can deduce information about the covalency of the metal-ligand bonds and the nature of the singly occupied molecular orbital (SOMO). mdpi.comresearchgate.net Pulsed EPR techniques, such as Electron Spin-Echo Envelope Modulation (ESEEM), can provide further details, like the nuclear quadrupole interaction parameters of remote nitrogen atoms in the imidazole ring, which helps to precisely map the metal's coordination sphere. acs.org
Materials Science and Engineering Applications
Development of Optical Chemical Sensors and Biosensors
The benzimidazole (B57391) units in Bis((1H-benzo[d]imidazol-2-yl)methyl)amine provide excellent coordination sites for metal ions. This property is fundamental to its application in the development of optical chemical sensors. When the molecule binds to a specific metal ion, its photophysical properties, such as fluorescence, can be significantly altered. This change in fluorescence, either through enhancement ("turn-on") or quenching ("turn-off"), can be used to detect the presence and concentration of the target analyte.
While direct studies on this compound as a standalone sensor are emerging, its role as a ligand in coordination complexes for sensing applications is more established. For instance, metal-organic frameworks (MOFs) incorporating bis(imidazole) ligands have been investigated for their selective sensing capabilities. These frameworks can exhibit luminescence that is highly sensitive to the presence of specific molecules or ions. researchgate.net The porous nature of MOFs allows for the selective adsorption of analytes, and the interaction with the bis(imidazole) ligand can trigger a detectable optical response. researchgate.net
The synthesis of a copper(II) complex with this compound, specifically Bis[bis(1H-benzimidazol-2-ylmethyl)amine]copper(II) dichloride, highlights its strong chelating ability. nih.govnih.gov Such complexes are foundational for developing more sophisticated sensors. The coordination geometry and the electronic environment of the metal center, dictated by the ligand, are crucial for the sensing mechanism. Research into lanthanide complexes with similar benzimidazole-based ligands has also shown potential for luminescent materials that could be adapted for sensing applications. nih.gov
Table 1: Potential Sensing Applications of this compound and its Derivatives
| Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination-induced fluorescence change | Environmental monitoring, industrial process control |
| Nitroaromatic Compounds | Fluorescence quenching | Detection of explosives |
| Small Molecules | Guest-host interactions in MOFs | Industrial and environmental sensing |
Photovoltaic and Optoelectronic Materials
The benzimidazole core is a well-known structural motif in materials developed for organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These applications rely on the specific electronic properties of the materials, such as their energy levels (HOMO and LUMO), charge carrier mobility, and thermal stability.
While specific research on the direct application of this compound in these devices is limited, the broader class of benzimidazole derivatives has shown significant promise. For instance, benzimidazole-functionalized triazatruxenes have been successfully used as emitting materials in solution-processed non-doped OLEDs, achieving high brightness and efficiency. researchgate.net Similarly, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs, demonstrating high external quantum efficiencies. nih.gov The role of the benzimidazole component is to provide good thermal stability and to influence the electronic properties of the molecule to achieve the desired emission color and performance.
In the realm of perovskite solar cells, benzothiazole-based arylamines, which share structural similarities with benzimidazoles, have been shown to be effective hole-transporting materials. rsc.orgvu.lt The performance of these materials is linked to their ionization potential, which needs to be well-matched with the valence band of the perovskite absorber layer to ensure efficient hole extraction. The presence of nitrogen-containing heterocycles like benzimidazole can contribute to favorable electronic properties and good film-forming capabilities, which are crucial for high-performance solar cells. northwestern.eduresearchgate.net The potential of this compound in these areas would likely be as a ligand to create metal complexes with suitable photophysical properties or as a building block for larger, more complex organic materials.
Polymeric Materials and Crosslinked Systems
The secondary amine group and the two benzimidazole units in this compound make it a candidate for use in polymer chemistry, either as a monomer, a crosslinking agent, or a modifier. The introduction of such a rigid, heterocyclic structure into a polymer backbone can significantly influence the material's thermal and mechanical properties.
One of the most direct applications is its use as a curing agent for epoxy resins. The amine functionality can react with the epoxide groups of the resin, leading to the formation of a crosslinked network. A study on a bis-imidazole derivative as a latent curing agent for a one-component epoxy resin system demonstrated that such compounds can lead to cured materials with high tensile strength, good thermal stability, and a high glass transition temperature. scholaris.ca The imidazole (B134444) groups can also catalyze the polymerization of epoxy resins. researchgate.net
Furthermore, the di-functional nature of this compound allows for its potential incorporation into polyamide chains through polycondensation reactions with dicarboxylic acids. Aromatic polyamides containing imidazole groups are known for their high thermal stability and good mechanical properties. mdpi.comambeed.com The rigid benzimidazole units would be expected to enhance the stiffness and thermal resistance of the resulting polyamide.
Table 2: Potential Effects of Incorporating this compound into Polymer Systems
| Polymer System | Potential Role of the Compound | Expected Improvement in Properties |
| Epoxy Resins | Curing Agent/Accelerator | Increased glass transition temperature, enhanced thermal stability, improved mechanical strength. scholaris.caresearchgate.net |
| Polyamides | Monomer | Higher thermal decomposition temperature, increased tensile modulus, improved chemical resistance. mdpi.com |
Corrosion Inhibition Studies
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and the π-electrons of the aromatic rings.
While specific studies on this compound are not widely available, research on closely related bis-imidazoline and other benzimidazole derivatives provides strong evidence for its potential as a corrosion inhibitor. For example, potentiodynamic polarization studies on mild steel in acidic solutions have shown that bis-imidazoline compounds can act as mixed-type inhibitors, effectively reducing both the anodic and cathodic corrosion reactions. researchgate.net The inhibition efficiency of these compounds increases with their concentration.
The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. The protective film acts as a barrier, increasing the charge transfer resistance and reducing the corrosion current density.
Table 3: Corrosion Inhibition Efficiency of a Bis-Imidazoline Derivative on Mild Steel in CO₂ Saturated 0.5 M NaCl Solution
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 185 | - |
| 10 | 48 | 74.1 |
| 25 | 29 | 84.3 |
| 50 | 19 | 89.7 |
| 100 | 12 | 93.5 |
Data adapted from a study on a structurally similar bis-imidazoline compound. researchgate.net
Emerging Applications in Nanoscience and Technology
The versatile coordination chemistry of this compound makes it a promising ligand for the synthesis and functionalization of nanoparticles. The benzimidazole groups can bind to the surface of metal nanoparticles, providing stability and preventing aggregation. This surface functionalization can also be used to impart specific properties to the nanoparticles, such as catalytic activity or sensing capabilities.
Research has shown that benzimidazole derivatives can be used in the eco-friendly synthesis of zinc oxide (ZnO) nanoparticles. rsc.orgmdpi.com In such syntheses, the organic molecule can act as a template or capping agent, controlling the size and morphology of the resulting nanoparticles. Furthermore, the synthesis of bis-benzimidazoles has been achieved using magnetic nanoparticles as a recoverable catalyst, highlighting the synergy between these two classes of materials. nih.govresearchgate.net
Functionalized magnetic nanoparticles have a wide range of potential applications, from targeted drug delivery to catalysis. echemi.com The ability of this compound to coordinate with metal ions suggests its potential use in creating functionalized magnetic nanoparticles with catalytic sites for various organic reactions. vu.lt The development of metal-organic frameworks (MOFs) using bis(imidazole) ligands also opens up possibilities in nanoscience, with applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Bis((1H-benzo[d]imidazol-2-yl)methyl)amine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel benzimidazole-based compounds. These computational tools offer powerful methods for expediting research by analyzing vast datasets to identify patterns and make predictions that would be unfeasible through traditional methods alone. researchgate.netbenthamdirect.com
AI algorithms can significantly enhance predictive modeling, allowing for the rapid analysis of large chemical libraries to assess molecular frameworks and predict biological activity. mdpi.com For a compound like this compound, ML models can be trained on existing data from related benzimidazole (B57391) derivatives to predict physicochemical properties such as solubility, bioavailability, and toxicity with greater accuracy. benthamdirect.com This predictive capability helps researchers focus on derivatives with a higher probability of success, thereby reducing the time and cost associated with drug development. benthamdirect.com
Exploration of Novel Bioconjugates and Hybrid Materials
A significant future direction lies in the creation of novel bioconjugates and hybrid materials incorporating the this compound structure. This involves chemically linking the benzimidazole core to other molecules or materials to create new entities with enhanced or entirely new functionalities. The goal is to develop hybrids that are accountable for a diversity of biological activities. nih.gov
Researchers are actively exploring the synthesis of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active heterocyclic structures. Examples of this approach include:
Benzimidazole-Thiazinone Derivatives: These have been synthesized as fused tricyclic systems and evaluated for their antimicrobial properties. acs.org
Aminobenzimidazole-Coumaranone Conjugates: Created through one-pot reactions, these hybrids have demonstrated notable antimicrobial potential. nih.gov
Pyrimidine-Benzimidazole Hybrids: The synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has yielded compounds with diverse supramolecular structures. nih.gov
Beyond conjugation with other organic molecules, there is growing interest in creating hybrid materials by forming metal chelates. This compound and its derivatives can act as ligands, binding to metal ions to form complexes with unique properties and potential applications in areas like diagnostics and therapeutics. Another innovative application involves using benzimidazole derivatives to create materials for environmental remediation, such as the degradation of toxic heavy metals. nih.gov
Addressing Challenges in Scalable Synthesis and Application
While laboratory-scale synthesis of benzimidazole derivatives is well-established, significant challenges remain in developing scalable, efficient, and environmentally friendly manufacturing processes suitable for industrial production. benthamscience.com Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and expensive metal catalysts, leading to significant chemical waste and environmental concerns. nih.govmdpi.com
Addressing these challenges is a key focus of future research, with an emphasis on the principles of green chemistry. benthamscience.commdpi.com Promising strategies include:
Development of Greener Synthetic Routes: This involves using eco-friendly solvents like deep eutectic solvents, implementing solvent-free reaction conditions, and using recyclable reagents to reduce waste. mdpi.comarabjchem.org
Novel Catalysis: Research into nanoparticle catalysts and metal-free catalysts aims to create more efficient and sustainable synthesis processes. benthamdirect.combenthamscience.com
Process Optimization: As demonstrated in the kilogram-scale synthesis of a bipyridinyl benzimidazole derivative, optimizing reaction steps such as Suzuki–Miyaura coupling and selective oxidation can lead to practical and economical mass production. mdpi.com One-pot synthesis and microwave-assisted reactions also represent efficient modern methodologies. benthamdirect.comnih.gov
The broad applicability of benzimidazole derivatives in pharmaceuticals, agriculture, and materials science necessitates robust and scalable production methods. wikipedia.org Overcoming the hurdles of moving from lab-scale synthesis to industrial application is crucial for realizing the full potential of compounds like this compound. acs.orgnih.gov
Interdisciplinary Collaborations for Enhanced Research Impact
The complexity of modern drug discovery and materials science necessitates a highly collaborative, interdisciplinary approach. The journey of a compound like this compound from concept to application requires the combined expertise of scientists from numerous fields.
Successful research on benzimidazole derivatives often involves partnerships between:
Medicinal and Organic Chemists: Responsible for the design and synthesis of novel compounds and the development of efficient synthetic routes. nih.govnih.gov
Biologists and Pharmacologists: Who evaluate the biological activity of synthesized compounds, studying their mechanisms of action and efficacy in cellular and animal models. nih.govresearchgate.net
Computational Scientists: Who employ AI, machine learning, and molecular modeling to predict compound properties, guide drug design, and analyze complex biological data. researchgate.netnih.gov
Materials Scientists: Who explore the use of these compounds in non-pharmaceutical applications, such as the development of advanced polymers or coatings. nih.gov
Evidence of such collaborations is apparent in the literature, where studies are frequently co-authored by researchers from diverse departments such as chemistry, molecular medicine, and cancer biology labs. nih.govarabjchem.org This collaborative synergy is essential for tackling complex scientific challenges and is a critical component for enhancing the impact and translational potential of benzimidazole research.
Q & A
Q. What are the established synthetic routes for BIMA, and how do reaction conditions influence yield and purity?
BIMA is typically synthesized via condensation reactions between 1H-benzimidazole derivatives and methylamine precursors. A common method involves reacting 2-chloromethylbenzimidazole with excess amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) for 12–24 hours . Yield optimization (60–85%) depends on stoichiometric ratios, temperature control (80–100°C), and purification via column chromatography or recrystallization . Side products like mono-substituted intermediates may form if reaction times are insufficient, necessitating rigorous NMR (¹H/¹³C) and HPLC-MS validation .
Q. How is the molecular structure of BIMA characterized, and what techniques resolve ambiguities in stereochemistry?
X-ray crystallography is the gold standard for confirming BIMA’s planar benzimidazole rings and tetrahedral amine geometry. For example, bond angles of N–C–N (~120°) and C–N–C (~109°) align with sp² and sp³ hybridization, respectively . When crystallography is impractical, FT-IR (N–H stretches at 3200–3400 cm⁻¹) and ¹⁵N NMR complementarily identify tautomeric forms and hydrogen-bonding networks . Computational DFT modeling (e.g., B3LYP/6-31G*) further predicts electronic structures and validates experimental data .
Advanced Research Questions
Q. What strategies address conflicting data in BIMA’s receptor-binding studies, particularly for GPCR targets?
Discrepancies in α(2C)-AR antagonism (e.g., IC₅₀ variations from 50 nM to 1 µM) arise from assay conditions. Radioligand binding assays (using [³H]-RX821002) show higher affinity in low-pH buffers due to protonation of BIMA’s amine group, enhancing receptor interaction . Conversely, functional cAMP assays in neutral buffers report weaker efficacy. Researchers must standardize buffer pH, temperature (25°C vs. 37°C), and cell lines (CHO vs. HEK293) to reconcile data .
Q. How can BIMA derivatives be optimized for blood-brain barrier (BBB) penetration in neurotherapeutic applications?
PET probes using [¹¹C]-labeled BIMA analogs (e.g., [¹¹C]BIMA-101) reveal BBB permeability via logP values (1.5–2.0) and polar surface area (<90 Ų). Methyl or fluorine substitutions at the benzimidazole 4-position enhance lipophilicity without compromising target affinity (e.g., Ki = 8 nM for 4-F-BIMA vs. 12 nM for unsubstituted BIMA) . In vivo microdialysis in rodent models confirms 15–20% brain uptake, validated by LC-MS/MS .
Q. What methodological challenges arise in studying BIMA’s metal-chelating properties for catalytic applications?
BIMA’s tridentate N-donor system binds transition metals (e.g., Zn²⁺, Cu²⁺), but stability constants (logβ) vary widely (Cu²⁺: 8.2–10.5) depending on solvent polarity. Spectrophotometric titrations (UV-Vis at 250–300 nm) in methanol show stronger chelation than in water due to reduced solvation competition. Conflicting reports on catalytic efficiency in Suzuki-Miyaura couplings (e.g., 45–92% yield) highlight the need for standardized ligand-to-metal ratios (1:1 vs. 2:1) and anaerobic conditions to prevent oxidation .
Data Contradiction Analysis
Q. Why do computational models and experimental results diverge in predicting BIMA’s binding modes with kinase targets?
Molecular docking (AutoDock Vina) often overestimates BIMA’s affinity for Src kinase (predicted ΔG = -9.2 kcal/mol vs. experimental Ki = 150 nM). This stems from rigid receptor templates lacking loop flexibility. MD simulations (100 ns, AMBER) reveal induced-fit binding where BIMA’s benzimidazole rings reorientate by 15–20°, reducing van der Waals clashes. Hybrid QM/MM approaches improve accuracy by accounting for electronic polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
